

# Amaranth Red 2 chemical structure and properties

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Compound of Interest		
Compound Name:	Amaranth Red 2	
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# Amaranth Red 2: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Amaranth Red 2, also known by numerous synonyms including FD&C Red No. 2, E123, and C.I. Food Red 9, is a synthetic monoazo dye.[1] Historically, it was widely used as a colorant in foods, drugs, and cosmetics.[2] However, due to safety concerns, particularly regarding its potential carcinogenicity, its use in food products has been banned in several countries, including the United States, since 1976.[2][3] Despite its restricted use, Amaranth Red 2 remains a compound of interest for toxicological research and as a reference standard in analytical chemistry. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, stability, and biological effects, complete with detailed experimental protocols and pathway visualizations.

## **Chemical Structure and Identification**

**Amaranth Red 2** is a trisodium salt of 3-hydroxy-4-[(4-sulfonato-1-naphthalenyl)azo]-2,7-naphthalenedisulfonic acid. Its structure is characterized by an azo bond (-N=N-) linking two naphthalene sulfonic acid moieties.

Chemical Structure:



Figure 1: Chemical Structure of Amaranth Red 2.

Identifier	Value	
IUPAC Name	Trisodium (4E)-3-oxo-4-[(4-sulfonato-1-naphthyl)hydrazono]naphthalene-2,7-disulfonate	
Synonyms	FD&C Red No. 2, E123, C.I. Food Red 9, Acid Red 27, Azorubin S, C.I. 16185[1]	
CAS Number	915-67-3	
Chemical Formula	C20H11N2Na3O10S3	
Molecular Weight	604.47 g/mol	
SMILES	[Na+].[Na+].[Na+].O=S(=O) ([O-])c1cc2c(c(O)c1N=Nc1c3ccccc3ccc1S([O-]) (=O)=O)cc(S([O-])(=O)=O)cc2	
InChI	InChI=1S/C20H14N2O10S3.3Na/c23-20- 18(35(30,31)32)10-11-9-12(33(24,25)26)5-6- 13(11)19(20)22-21-16-7-8-17(34(27,28)29)15-4- 2-1-3-14(15)16;;;/h1-10,23H,(H,24,25,26) (H,27,28,29)(H,30,31,32);;;/q;3*+1/p-3	

# **Physicochemical Properties**

A summary of the key physicochemical properties of **Amaranth Red 2** is presented in the table below.



Property	Value	Reference
Appearance	Dark red to purple powder	
Melting Point	Decomposes at 120 °C (248 °F; 393 K) without melting	
Solubility	Soluble in water (80 g/L at 25°C), glycerol, and propylene glycol. Insoluble in most organic solvents.	[1]
pH (1% solution)	Approximately 5.0-7.0	[1]
Absorption Maximum (λmax)	~520 nm in aqueous solution	

# Experimental Protocols Determination of Decomposition Temperature (Thermogravimetric Analysis - TGA)

Objective: To determine the thermal stability and decomposition temperature of **Amaranth Red 2**.

#### Methodology:

- Instrument: A thermogravimetric analyzer is used.
- Sample Preparation: Accurately weigh 5-10 mg of Amaranth Red 2 powder into a ceramic or platinum crucible.
- Instrument Setup: Place the crucible on the TGA balance. Seal the furnace and purge the system with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
- Thermal Program: Heat the sample from ambient temperature to a final temperature of approximately 600-800 °C at a controlled linear heating rate (e.g., 10 °C/min).
- Data Acquisition: Continuously record the sample's mass as a function of temperature.



 Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) to identify the onset temperature of decomposition and the temperature of maximum decomposition rate.[4]

# **Determination of Solubility**

Objective: To determine the solubility of **Amaranth Red 2** in water and organic solvents.

#### Methodology:

- Solvent Selection: Choose a range of solvents, including water and various organic solvents (e.g., ethanol, methanol, acetone, hexane).
- Sample Preparation: Accurately weigh a small amount of Amaranth Red 2 (e.g., 10 mg) into a series of vials.
- Titration: To each vial, add the selected solvent in small, measured increments (e.g., 0.1 mL) from a burette or pipette.
- Dissolution: After each addition, vigorously shake or vortex the vial for a set period (e.g., 1-2 minutes) to facilitate dissolution.
- Observation: Observe the solution for any undissolved solid. The point at which the solid completely dissolves is the saturation point.
- Calculation: Calculate the solubility in terms of g/L or mg/mL. For quantitative analysis, a saturated solution can be prepared, filtered, and the concentration of the filtrate determined by spectrophotometry at its λmax.

# **Tinctorial Properties and Stability**

**Amaranth Red 2** exhibits a bright bluish-red color in acidic solutions. Its stability is influenced by various factors such as heat, light, and pH.



Stability Parameter	Observation	Reference
Heat Stability	Stable up to 100°C. Decomposes at 120°C.	[1]
Light Stability	Aqueous solutions are generally stable to light.	[5]
pH Stability	The color and stability can be affected by pH changes. Degradation is higher at lower pH.	
Alkali Stability	Rated as having good stability in alkaline conditions.	

# **Experimental Protocols for Stability Testing**

Objective: To assess the heat stability of an aqueous solution of Amaranth Red 2.

#### Methodology:

- Sample Preparation: Prepare a solution of Amaranth Red 2 in deionized water at a known concentration (e.g., 10 mg/L).
- Initial Measurement: Measure the initial absorbance of the solution at its λmax (~520 nm) using a UV-Vis spectrophotometer.
- Heat Treatment: Place the solution in a temperature-controlled water bath or oven at a specific temperature (e.g., 80°C, 100°C).
- Time Intervals: At regular time intervals (e.g., 30, 60, 90, 120 minutes), withdraw an aliquot of the solution and cool it to room temperature.
- Absorbance Measurement: Measure the absorbance of the cooled aliquot at λmax.
- Data Analysis: Plot the percentage of remaining color (absorbance at time t / initial absorbance \* 100) against time to determine the degradation kinetics.[6]



Objective: To evaluate the resistance of **Amaranth Red 2** solution to fading upon exposure to light.

#### Methodology:

- Sample Preparation: Prepare an aqueous solution of Amaranth Red 2.
- Exposure Setup: Place the solution in a lightfastness tester equipped with a Xenon arc lamp,
   which simulates natural sunlight. A control sample should be kept in the dark.
- Blue Wool Standards: Expose a set of Blue Wool standards (ISO 105-B02) simultaneously
  with the sample. These standards have a known lightfastness rating (1-8).
- Exposure: Expose the sample and standards to the light source for a predetermined period.
- Assessment: Visually compare the fading of the Amaranth Red 2 solution to the fading of the Blue Wool standards. The lightfastness rating is assigned based on the Blue Wool standard that shows a similar degree of fading.[7][8]

# **Biological Properties and Toxicology**

The biological effects of **Amaranth Red 2** have been a subject of extensive research, leading to its ban in many countries for food use.

#### **Key Toxicological Findings:**

- Carcinogenicity: Studies in the 1970s suggested a link between high doses of Amaranth
  Red 2 and an increased incidence of malignant tumors in female rats.[2] However, other
  studies have produced conflicting results.
- Enzyme Interaction: **Amaranth Red 2** has been shown to enhance the activity of aryl hydrocarbon hydroxylase and guanylate cyclase, enzymes that have been associated with chemical carcinogenesis.[9]
- Metabolism: In the gut, Amaranth Red 2 can be metabolized by microbial azoreductases, breaking the azo bond to form aromatic amines, such as 1-amino-4-naphthalenesulfonic acid and 1-amino-2-hydroxy-3,6-naphthalenedisulfonic acid.[10] These metabolites are of toxicological concern.



# **Signaling Pathway Interactions**

While the direct and complete signaling pathways affected by **Amaranth Red 2** are not fully elucidated, its interaction with certain enzymes suggests potential interference with cellular signaling.

# Potential Aryl Hydrocarbon Receptor (AhR) Pathway Interaction

The enhancement of aryl hydrocarbon hydroxylase (a member of the cytochrome P450 family, specifically CYP1A1) activity suggests a possible interaction with the Aryl Hydrocarbon Receptor (AhR) signaling pathway. This pathway is crucial in the metabolism of xenobiotics.



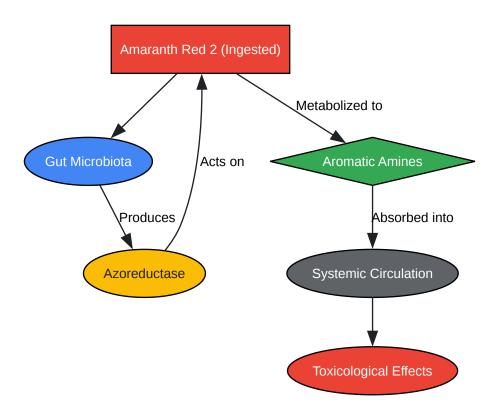
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Figure 2: Postulated interaction of Amaranth Red 2 with the AhR signaling pathway.

## **Gut Microbiome Metabolism Workflow**



The metabolism of **Amaranth Red 2** by the gut microbiota is a critical step in its toxicological profile.



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Figure 3: Workflow of Amaranth Red 2 metabolism by gut microbiota.

## Conclusion

Amaranth Red 2 is a well-characterized synthetic dye with a long history of use and subsequent regulatory scrutiny. Its chemical and physical properties are well-documented, and standardized methods exist for their determination. The primary concern surrounding Amaranth Red 2 is its toxicological profile, particularly its potential carcinogenicity and the formation of toxic metabolites by the gut microbiota. While its use in food is restricted in many regions, it remains a relevant compound for scientific research, particularly in the fields of toxicology, analytical chemistry, and food science. Further research into its specific molecular interactions and signaling pathway disruptions will provide a more complete understanding of its biological effects.



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